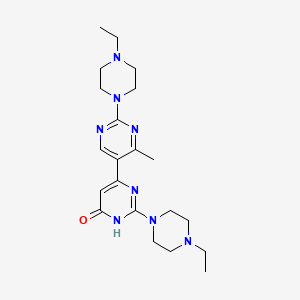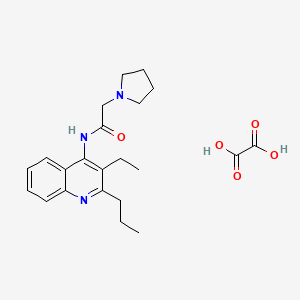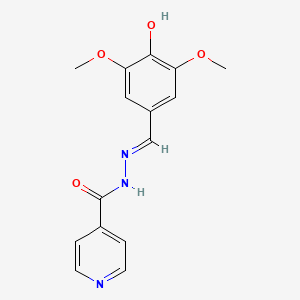![molecular formula C19H30N2O B6053687 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6053687.png)
2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol, also known as SB-334867, is a selective orexin receptor antagonist. Orexin receptors are a type of G-protein-coupled receptor that is expressed in the central nervous system and plays a crucial role in the regulation of sleep-wake cycles, appetite, and energy homeostasis. The discovery of orexin receptors has opened up new avenues for the development of drugs for the treatment of sleep disorders, obesity, and addiction.
Mechanism of Action
2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol is a selective antagonist of orexin receptors, which are expressed in the hypothalamus and other regions of the brain. Orexin receptors are involved in the regulation of sleep-wake cycles, appetite, and energy homeostasis. The selective blockade of these receptors by 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol inhibits the activity of orexin neurons, leading to a reduction in wakefulness, food intake, and body weight.
Biochemical and Physiological Effects:
2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects. In animal models, the selective blockade of orexin receptors by 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been shown to reduce wakefulness, increase sleep, reduce food intake, and reduce body weight. These effects are thought to be mediated by the inhibition of orexin neurons, which play a crucial role in the regulation of sleep-wake cycles, appetite, and energy homeostasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol for lab experiments is its selectivity for orexin receptors. This allows researchers to selectively block the activity of orexin neurons without affecting other neurotransmitter systems. However, one limitation of 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol is its poor solubility in water, which can make it difficult to administer in animal studies.
Future Directions
There are several future directions for the research and development of 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol and other orexin receptor antagonists. One area of research is the development of drugs for the treatment of sleep disorders, such as insomnia and narcolepsy. Another area of research is the development of drugs for the treatment of obesity and other metabolic disorders.
In addition, there is growing interest in the role of orexin receptors in addiction and reward pathways. Orexin neurons have been shown to play a role in the regulation of drug-seeking behavior, and the selective blockade of orexin receptors by 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been shown to reduce drug-seeking behavior in animal models. This suggests that orexin receptor antagonists may have potential as a treatment for addiction.
Conclusion:
2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol is a selective orexin receptor antagonist that has been extensively studied in scientific research for its potential therapeutic applications. The selective blockade of orexin receptors by 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been shown to promote sleep, reduce food intake, and reduce body weight in animal models. Future research directions include the development of drugs for the treatment of sleep disorders, obesity, and addiction.
Synthesis Methods
The synthesis of 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol involves a multi-step process that starts with the reaction of 4-methylbenzylamine with cyclopentanone to form 4-cyclopentyl-1-(4-methylbenzyl)piperidine. This intermediate is then reacted with 2-chloroethanol to form the desired product, 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol. The synthesis of 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied in scientific research for its potential therapeutic applications. One of the major areas of research is the development of drugs for the treatment of sleep disorders. Orexin receptors play a crucial role in the regulation of sleep-wake cycles, and the selective blockade of these receptors by 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been shown to promote sleep in animal models.
Another area of research is the development of drugs for the treatment of obesity. Orexin receptors are also involved in the regulation of appetite and energy homeostasis, and the selective blockade of these receptors by 2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been shown to reduce food intake and body weight in animal models.
properties
IUPAC Name |
2-[4-cyclopentyl-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-16-6-8-17(9-7-16)14-20-11-12-21(15-19(20)10-13-22)18-4-2-3-5-18/h6-9,18-19,22H,2-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTFSPBQJYYILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B6053609.png)

![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide](/img/structure/B6053626.png)
![4-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6053632.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6053643.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053644.png)
![2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6053645.png)
![N-(4-methoxybenzyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053664.png)

![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6053697.png)
![N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide](/img/structure/B6053698.png)

![2-(1-benzofuran-2-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6053716.png)